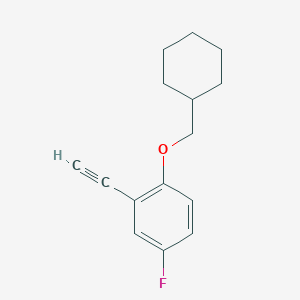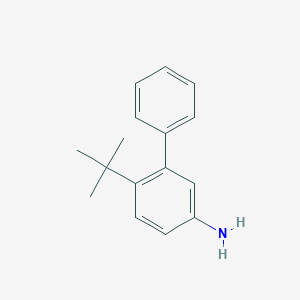
6-tert-Butylbiphenyl-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butylbiphenyl-3-ylamine is an organic compound characterized by a biphenyl core with a tert-butyl group attached to the sixth carbon and an amine group attached to the third carbon of the biphenyl ring. This compound is of interest in various scientific and industrial applications due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Biphenyl Derivatives Synthesis: The synthesis of this compound typically starts with the formation of biphenyl derivatives through coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.
Amination Reaction:
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves optimized reaction conditions to maximize yield and purity. This includes the use of catalysts and controlled reaction environments to ensure consistent product quality.
Purification Techniques: Purification methods such as recrystallization, distillation, or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or hydroxylated derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups, enhancing the compound's functionality.
Substitution Reactions: Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, at specific positions on the biphenyl ring.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.
Substitution Reagents: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylated biphenyls.
Reduction Products: Amines, hydrazines.
Substitution Products: Halogenated biphenyls, alkylated biphenyls.
Aplicaciones Científicas De Investigación
Chemistry: 6-tert-Butylbiphenyl-3-ylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound's structural similarity to certain biological molecules makes it useful in studying biological processes and interactions. Medicine: It can serve as a precursor for the development of new drugs, particularly in the field of anti-inflammatory and analgesic medications. Industry: Its unique properties are exploited in the manufacture of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 6-tert-Butylbiphenyl-3-ylamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would vary based on the compound's intended use.
Comparación Con Compuestos Similares
Biphenyl-3-ylamine: Similar structure but lacks the tert-butyl group.
4-tert-Butylbiphenyl-3-ylamine: Similar structure but with the tert-butyl group at a different position.
Naphthalene derivatives: Compounds with similar aromatic structures but different core frameworks.
Uniqueness: 6-tert-Butylbiphenyl-3-ylamine's unique combination of the tert-butyl group and the amine group provides distinct chemical and physical properties compared to its analogs, making it particularly valuable in specific applications.
Propiedades
Fórmula molecular |
C16H19N |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
4-tert-butyl-3-phenylaniline |
InChI |
InChI=1S/C16H19N/c1-16(2,3)15-10-9-13(17)11-14(15)12-7-5-4-6-8-12/h4-11H,17H2,1-3H3 |
Clave InChI |
PFXJMDDZFGMJGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


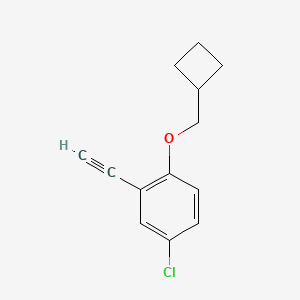
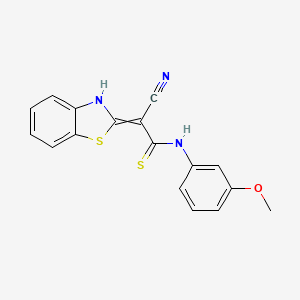
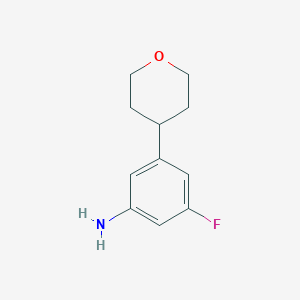
![1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide](/img/structure/B15340347.png)
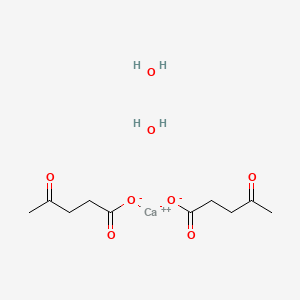
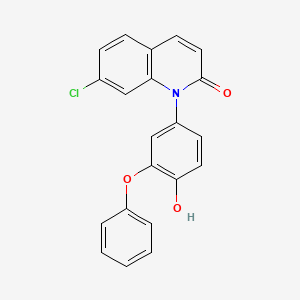


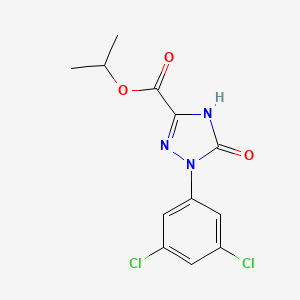
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B15340387.png)
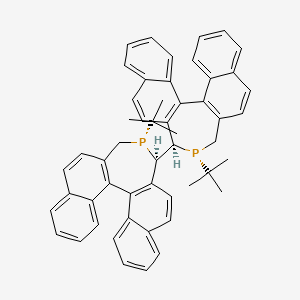
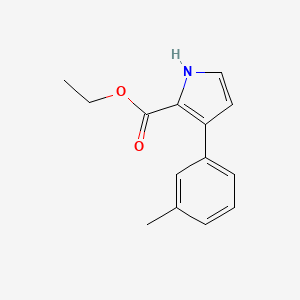
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
